molecular formula C15H16N2O B12105899 2-(2-Aminophenyl)-N-benzylacetamide

2-(2-Aminophenyl)-N-benzylacetamide

Cat. No.: B12105899
M. Wt: 240.30 g/mol
InChI Key: BEUPBOHWBOWVCU-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N-benzylacetamide is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aminophenyl group attached to an acetamide moiety, with a benzyl group linked to the nitrogen atom of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-N-benzylacetamide typically involves the reaction of 2-aminophenylacetic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminophenyl)-N-benzylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-N-benzylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)-N-benzylacetamide is unique due to the presence of both the aminophenyl and benzyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-aminophenyl)-N-benzylacetamide

InChI

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)10-15(18)17-11-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18)

InChI Key

BEUPBOHWBOWVCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2N

Origin of Product

United States

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